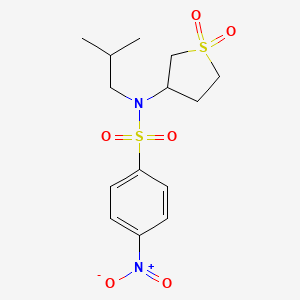

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S2/c1-11(2)9-15(13-7-8-23(19,20)10-13)24(21,22)14-5-3-12(4-6-14)16(17)18/h3-6,11,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUGSKZZGFPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then reacted with isobutylamine to form the corresponding amine derivative.

In the next step, the amine derivative is subjected to sulfonation using sulfonyl chloride reagents, such as 4-nitrobenzenesulfonyl chloride, under basic conditions. This reaction results in the formation of the final compound, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The nitrobenzene ring can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage. The dioxidotetrahydrothiophene moiety may also interact with cellular membranes, affecting their integrity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene moiety and have been studied as G protein-gated inwardly-rectifying potassium (GIRK) channel activators.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide: This compound has a similar structure but with different substituents on the benzene ring, leading to different chemical properties and applications.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tetrahydrothiophene ring, a sulfonamide group, and a nitrobenzene moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide is with a molecular weight of approximately 344.45 g/mol. The presence of functional groups such as sulfone and nitro enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.45 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide |

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes, while the nitro group may participate in redox reactions, influencing various biological pathways. Studies suggest that it may modulate the activity of targets involved in cancer cell proliferation and inflammation.

Anticancer Activity

Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cellular proliferation across various cancer cell lines, suggesting potential as an anticancer agent.

Case Study: Inhibition of Tumor Growth

In a study published in 2024, the compound was tested against several tumor types, showing a marked reduction in cell viability at concentrations as low as 10 μM. The results indicated that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which could lead to therapeutic effects in conditions such as glaucoma and edema.

Antimicrobial Properties

Studies have also explored the antimicrobial activity of this compound. Its structural components allow for interactions with bacterial enzymes, potentially leading to bacteriostatic effects against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide, it is beneficial to compare it with related compounds:

| Compound | Biological Activity |

|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide | Moderate anticancer activity; less potent than target compound |

| N-(3-cyanophenyl)-3-[1,1-dioxidotetrahydrothiophen-3-yl]benzamide | Exhibits antibacterial properties; lower selectivity |

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzenesulfonamide?

A robust synthesis protocol requires:

- Stepwise functionalization : Begin with sulfonylation of the tetrahydrothiophene dioxido moiety, followed by coupling with isobutylamine and nitrobenzenesulfonyl chloride .

- Reaction condition optimization : Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres to prevent hydrolysis of intermediates .

- Purification strategies : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this sulfonamide derivative?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns (e.g., sulfonamide NH at δ 8.5–9.5 ppm, tetrahydrothiophene protons at δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 403.08) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and monitor synthetic intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Methodological approaches include:

- Functional group modifications : Synthesize analogs by replacing the nitro group with cyano or methoxy groups to evaluate electronic effects on bioactivity .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., cyclooxygenase-2) and validate via IC50 assays .

- 3D-QSAR analysis : Generate CoMFA/CoMSIA models to correlate spatial/electronic properties with observed antimicrobial or anti-inflammatory activity .

Q. What experimental approaches can resolve contradictions in reported biological activity data?

To address discrepancies:

- Reproducibility controls : Standardize assay conditions (e.g., cell line passage number, serum-free media for cytotoxicity studies) .

- Advanced analytics : Use LC-MS/MS to verify compound stability in biological matrices and rule out degradation artifacts .

- Meta-analysis : Compare datasets across studies (e.g., IC50 variability in kinase inhibition assays) to identify confounding variables like assay temperature or solvent choice .

Q. How can computational tools predict the metabolic pathways of this compound in in vitro models?

- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

- Isotope labeling : Synthesize deuterated analogs to track metabolic transformations (e.g., sulfonamide oxidation or nitro group reduction) .

- In silico prediction: Use software like ADMET Predictor™ or GLORYx to simulate Phase I/II metabolism and identify potential toxicophores .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the compound’s enzyme inhibition efficacy?

- Kinetic studies : Perform time-dependent inhibition assays to differentiate reversible vs. irreversible binding mechanisms .

- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve ambiguities in binding modes .

- Dose-response curves : Re-evaluate IC50 values under standardized conditions (pH 7.4, 37°C) to minimize variability from assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.